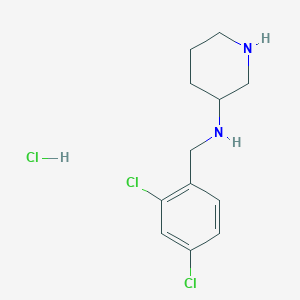

(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride

Description

(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a piperidine-derived compound featuring a 2,4-dichlorobenzyl substituent. It is classified as a secondary amine and is utilized in pharmaceutical research, particularly as an anti-fungal agent for human and veterinary applications . Commercial availability includes free base, hydrochloride, and nitrate salt forms, though its production status is currently listed as discontinued .

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-16-11-2-1-5-15-8-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMIMLYHGYKGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and piperidine.

Reaction: The 2,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form (2,4-Dichloro-benzyl)-piperidine.

Amine Introduction: The piperidine derivative is then reacted with ammonia or an amine source to introduce the amine group at the 3-position of the piperidine ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Preliminary studies suggest that (2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride may exhibit efficacy against various bacterial strains by inhibiting bacterial enzymes.

- Anticancer Properties : Research indicates that it can interfere with critical cell signaling pathways involved in cancer cell proliferation. Its ability to inhibit specific enzymes related to inflammation and tumor growth makes it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit Janus kinases (JAKs), which play a significant role in inflammatory signaling pathways. This inhibition could be beneficial in treating autoimmune diseases and other inflammatory conditions.

Biological Studies

Research into the biological activity of this compound has revealed several key findings:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in signaling pathways related to inflammation and immune responses. This makes it a valuable tool for studying these pathways in various biological systems.

- Receptor Binding : It may bind to chemokine receptors, modulating cellular signaling and influencing immune responses. This property is particularly relevant in the context of autoimmune disorders.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in industrial settings:

- Synthesis of Specialty Chemicals : The compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing specialty chemicals.

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.

- Antimicrobial Investigations : Research indicated that the compound showed promising activity against resistant bacterial strains, suggesting potential use as a new antimicrobial agent.

- Inflammatory Disease Models : In animal models of autoimmune diseases, treatment with this compound resulted in reduced inflammation and improved clinical outcomes, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Dichlorobenzyl Substituents

a. (2,6-Dichloro-benzyl)-piperidin-3-yl-amine Hydrochloride

- Structural Difference : The benzyl group is substituted at the 2,6-positions instead of 2,3.

- This positional change may also alter electronic properties (e.g., electron-withdrawing effects) and solubility .

b. (3,4-Dichloro-benzyl)-piperidin-3-yl-amine Hydrochloride

- Structural Difference : Chlorine atoms are at the 3,4-positions.

- Implications : The 3,4-substitution pattern may improve interaction with planar active sites (e.g., cytochrome P450 enzymes) due to reduced steric bulk. However, this configuration is less common in anti-fungal agents, suggesting lower efficacy compared to the 2,4-isomer .

Core Heterocycle Modifications

a. (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine Hydrochloride

- Structural Difference : The piperidine ring (6-membered) is replaced with pyrrolidine (5-membered).

- Implications: The smaller ring size reduces conformational flexibility and may decrease binding to larger enzymatic pockets.

Functional Group Additions

a. [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine Hydrochloride

Aromatic Ring Modifications

a. 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine Dihydrochloride

- Structural Difference: The dichlorobenzyl group is replaced with a bromo-methoxybenzyloxyimino moiety.

- Implications : The bromine atom and methoxy group introduce stronger electron-withdrawing and donating effects, respectively. This compound’s NMR data (δ 6.87 ppm for aromatic protons) suggests distinct electronic environments compared to the target compound. Moisture sensitivity may limit stability .

Comparative Data Table

Research Implications

- Anti-Fungal Activity : The 2,4-dichlorobenzyl group in the target compound likely optimizes interactions with fungal cytochrome P450 enzymes, while positional isomers (e.g., 2,6 or 3,4) may disrupt these interactions .

- Solubility vs. Permeability : Pyrrolidine analogs trade ring rigidity for solubility, whereas methylated derivatives prioritize membrane permeability .

Biological Activity

(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a synthetic organic compound characterized by its piperidine core with a dichlorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and antimicrobial applications.

Structural Characteristics

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered cyclic amine that is central to the compound's biological activity.

- Dichlorobenzyl Group : Enhances lipophilicity and potentially increases the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the context of its application.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity :

-

CNS Activity :

- The piperidine structure is often associated with central nervous system effects, suggesting potential applications in treating neurodegenerative diseases or other CNS disorders.

- Antiparasitic Effects :

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to the compound affect its biological activity. Key findings include:

Case Studies

-

Antimicrobial Efficacy :

A study explored the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating promising antibacterial activity comparable to established antibiotics . -

CNS Activity Evaluation :

Another investigation assessed the compound's potential as a CNS agent through behavioral assays in rodent models. Results indicated significant anxiolytic effects, warranting further exploration into its therapeutic applications in anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.